molecular formula C4H8N4O3 B057334 3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine CAS No. 153719-38-1

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine

Cat. No.: B057334
CAS No.: 153719-38-1
M. Wt: 160.13 g/mol
InChI Key: GAYLOVDFGKQKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine (MNIO; CAS: 153719-38-1) is a heterocyclic compound featuring a 1,3,5-oxadiazine core substituted with methyl and nitro groups. It is a critical intermediate in synthesizing neonicotinoid insecticides like thiamethoxam . MNIO exhibits a molecular formula of C₄H₈N₄O₃, with a molecular weight of 160.13 g/mol. Key physicochemical properties include a melting point of 141–143°C, boiling point of 290.9°C (estimated), and density of 1.6 g/cm³ .

Properties

CAS No.

153719-38-1

Molecular Formula

C4H8N4O3

Molecular Weight

160.13 g/mol

IUPAC Name

(NE)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

InChI

InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6)

InChI Key

GAYLOVDFGKQKCJ-UHFFFAOYSA-N

SMILES

CN1COCN=C1N[N+](=O)[O-]

Isomeric SMILES

CN\1COCN/C1=N\[N+](=O)[O-]

Canonical SMILES

CN1COCNC1=N[N+](=O)[O-]

Other CAS No.

153719-38-1

Pictograms

Irritant

Synonyms

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine;  N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a cyclocondensation mechanism, where paraformaldehyde acts as a carbonyl source to form the oxadiazinane ring. Acetic acid serves dual roles as a solvent and acid catalyst, facilitating the dehydration and cyclization steps. The reaction is typically conducted at 70°C for 6 hours , achieving a yield of 71.5% with a product purity of 97% .

Key Reaction Parameters:

ParameterSpecification
ReactantsN-Methyl-nitroguanidine, Paraformaldehyde
SolventAcetic acid (350 kg per 100 kg reactant)
Temperature70°C
Reaction Time6 hours
Work-UpDistillation, NaOH neutralization
Yield71.5%
Purity97%

Industrial-Scale Procedure (Adapted from WO2015/180585A1)

  • Charging Reactants : A 1,000 L reactor is charged with 100 kg of N-methyl-nitroguanidine and 64 kg of paraformaldehyde .

  • Solvent Addition : 350 kg of acetic acid is added to the reactor to form a slurry.

  • Heating and Stirring : The mixture is heated to 70°C and maintained at this temperature for 6 hours to ensure complete cyclization.

  • Solvent Removal : Acetic acid is distilled off under vacuum to concentrate the reaction mixture.

  • Neutralization : 175 kg of 10% NaOH aqueous solution is added to neutralize residual acid, followed by cooling and stirring for 30 minutes .

  • Isolation and Drying : The product is separated via centrifugation and dried in a Biconical dryer, yielding 98 kg of white powder .

Process Optimization and Critical Factors

Role of Acetic Acid

Acetic acid is indispensable in this synthesis, acting as both a solvent and catalyst. Its polar aprotic nature stabilizes intermediates, while its acidity promotes dehydration. Substitution with other solvents (e.g., formic acid) reduces yield due to inferior cyclization efficiency.

Paraformaldehyde vs. Formaldehyde

Paraformaldehyde is preferred over aqueous formaldehyde (formalin) to avoid water-induced side reactions, which can hydrolyze the nitro group or form undesired byproducts.

Temperature Control

Maintaining 70°C ensures optimal reaction kinetics without promoting thermal decomposition. Deviations below 60°C result in incomplete cyclization, while temperatures above 80°C risk nitro group degradation.

Analytical Characterization

The final product is characterized using:

  • High-Performance Liquid Chromatography (HPLC) : Confirms 97% purity by quantifying residual reactants and byproducts.

  • Nuclear Magnetic Resonance (NMR) : Validates the oxadiazinane ring structure and nitro group placement.

  • Mass Spectrometry (MS) : Matches the molecular ion peak at m/z 160.13 (C₄H₈N₄O₃).

Scalability and Industrial Relevance

The described method is optimized for large-scale production, as evidenced by its implementation in 1,000 L reactors . Key scalability considerations include:

  • Efficient Heat Management : Jacketed reactors ensure uniform temperature distribution.

  • Centrifugation Over Filtration : Reduces processing time during isolation.

  • Vacuum Drying : Minimizes thermal degradation during solvent removal.

Comparative Analysis of Synthetic Approaches

While alternative routes (e.g., using S-methyl-N-nitroisothiourea) have been explored in academic settings, the N-methyl-nitroguanidine/paraformaldehyde method remains the industrial standard due to its:

  • Cost-Effectiveness : Low-cost starting materials.

  • High Yield : 71.5% vs. <50% for alternative pathways.

  • Operational Simplicity : Minimal purification steps .

Chemical Reactions Analysis

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Insecticide Development

One of the primary applications of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine is as an intermediate in the synthesis of thiamethoxam , a widely used insecticide. Thiamethoxam is part of the neonicotinoid class of pesticides that target the nervous system of insects, making it effective against a variety of pests including aphids and whiteflies .

Case Study: Thiamethoxam Efficacy

Research has demonstrated that thiamethoxam exhibits high efficacy against various agricultural pests. A study evaluated its effectiveness in controlling aphid populations on crops such as cotton and soybeans, showing significant reductions in pest numbers and increased crop yields . The compound's mode of action involves binding to nicotinic acetylcholine receptors in insects, leading to paralysis and death.

Environmental Impact Studies

Given the widespread use of thiamethoxam and its precursor compounds like this compound, researchers have conducted numerous studies to assess their environmental impact.

Case Study: Residue Analysis

A comprehensive residue analysis was performed on crops treated with thiamethoxam to determine the persistence of residues in soil and plant tissues. The findings indicated that while thiamethoxam degrades over time, detectable residues remained for several weeks post-application. This raises concerns about potential impacts on non-target organisms and groundwater contamination .

Synthesis and Chemical Research

The synthesis of this compound has been a subject of interest in chemical research due to its structural properties and potential modifications.

Research Findings

Studies have explored various synthetic pathways to optimize yield and purity of this compound. For instance, researchers have investigated different reaction conditions such as temperature and solvent choice to enhance the efficiency of its synthesis . These advancements not only facilitate the production of thiamethoxam but also contribute to broader chemical knowledge regarding oxadiazine derivatives.

Mechanism of Action

The mechanism of action of N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide involves its interaction with specific molecular targets and pathways. In the case of its use in insecticides, the compound targets the nervous system of insects, leading to their paralysis and death. The exact molecular pathways and targets are still under investigation, but it is known to affect neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,5-Oxadiazine Family

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

These derivatives share the 1,3,5-oxadiazine core but differ in substituents. For example:

  • 6-(4-Chlorophenyl)-N-(4-nitrophenyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (Compound 3t): Synthesized via dehydrosulfurization using iodine and triethylamine (I₂/Et₃N), yielding 72% .
  • 6-(4-Chlorophenyl)-N-(2-nitrophenyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (Compound 3r): Achieved 68% yield using dicyclohexylcarbodiimide (DCC) .

Key Differences from MNIO :

  • Substituents : Trichloromethyl and aryl groups enhance steric bulk compared to MNIO’s nitro and methyl groups.
  • Synthesis: DCC and I₂/Et₃N methods are optimized for these derivatives, whereas MNIO’s synthesis is tailored for industrial-scale neonicotinoid production .
  • Applications : Primarily explored for antimicrobial and anticancer activities, contrasting with MNIO’s role in agrochemicals .
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Compound 5n)

This 1,3,4-oxadiazole derivative (C₁₃H₈Cl₂N₄O; MW: 307.13 g/mol) exhibits a distinct heterocyclic core but shares functional similarities.

Triazine-Based Analogues

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines

Examples include:

  • 6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine: Displays antileukemic activity (IC₅₀: 1.2–3.8 µM against HL-60 cells) .
  • 6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine: Synthesized via cyclization reactions, yielding >85% purity .

Comparison with MNIO :

  • Core Structure : Triazine vs. oxadiazine rings alter electronic properties and bioactivity.
  • Applications : Anticancer vs. pesticidal roles.
  • Toxicity: Triazine derivatives show cell-specific cytotoxicity, while MNIO poses broader environmental and carcinogenic risks .

Thiazine and Oxazine Derivatives

N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

This thiazine derivative (C₁₂H₁₆N₂OS; MW: 236.33 g/mol) is explored for antimicrobial applications. Its sulfur-containing core differentiates reactivity from MNIO’s oxygen-nitrogen system .

6-(4-Methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine

A 1,3-oxazine derivative with a methoxyphenyl substituent, synthesized for structure-activity relationship studies in drug discovery .

Physicochemical and Functional Comparison

Table 1: Comparative Properties of MNIO and Analogues

Compound Core Structure Molecular Formula MW (g/mol) Melting Point (°C) Key Applications Toxicity Profile
MNIO 1,3,5-Oxadiazine C₄H₈N₄O₃ 160.13 141–143 Pesticide Intermediate IARC Group 2B
Compound 3t (Oxadiazine) 1,3,5-Oxadiazine C₁₆H₁₀Cl₄N₃O 407.08 Not reported Antimicrobial Research Not reported
Compound 5n (Oxadiazole) 1,3,4-Oxadiazole C₁₃H₈Cl₂N₄O 307.13 257–259 Drug Development Not reported
6-(4-Fluorophenyl)-triazine 1,3,5-Triazine C₁₃H₁₂FN₅ 257.26 Not reported Antileukemic Agent Cytotoxic

Biological Activity

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine (CAS 153719-38-1) is a synthetic compound primarily recognized as an intermediate in the production of the insecticide thiamethoxam. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C4_4H8_8N4_4O3_3
  • Molecular Weight : 160.13 g/mol
  • Melting Point : 141-143 °C
  • Boiling Point : 290.9 °C
  • Density : 1.60 g/cm³
  • Flash Point : 130 °C

This compound acts primarily as a neonicotinoid , targeting nicotinic acetylcholine receptors (nAChRs) in insects. The interaction with these receptors leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. This mechanism is crucial for its efficacy as an insecticide.

Biochemical Pathways

The compound disrupts the cholinergic pathway in insects by binding to nAChRs, which are integral to neurotransmission. This overstimulation causes excessive release of neurotransmitters and subsequent neuronal dysfunction.

Case Studies

  • Insecticidal Activity : As an intermediate for thiamethoxam, this compound has been implicated in effective pest control strategies. Thiamethoxam demonstrates systemic activity in plants and is effective against a range of agricultural pests.
  • Cytotoxicity Assessment : In a comparative study involving various oxadiazine derivatives, compounds similar to 3,6-Dihydro-3-methyl-N-nitro showed moderate to high cytotoxicity against cancer cell lines with IC50 values ranging from 4.47 to 52.8 μM . This suggests that further exploration into the biological activity of this specific compound could yield significant findings.

Comparative Analysis Table

PropertyValue
Molecular FormulaC4_4H8_8N4_4O3_3
Molecular Weight160.13 g/mol
Melting Point141–143 °C
Boiling Point290.9 °C
Density1.60 g/cm³
Flash Point130 °C
Primary UseInsecticide intermediate

Q & A

Q. What are the recommended synthetic methodologies for 3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis is a robust method for analogous oxadiazine derivatives, enabling rapid cyclization and improved yields under controlled conditions (e.g., 140°C, 50 min irradiation) . Solvent-free approaches, such as those used for triazine derivatives, may also be adapted to minimize byproducts and enhance purity . Key variables include temperature, catalyst selection (e.g., HCl for acid-mediated cyclization), and stoichiometric ratios of precursors like nitro-substituted amines and carbonyl compounds. Yield optimization typically requires iterative adjustment of these parameters .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the nitro group’s position and methyl substitution patterns . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while high-resolution MS resolves isotopic patterns. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% to confirm purity . For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures, while accelerated stability testing (e.g., 40°C/75% relative humidity over 30 days) quantifies moisture sensitivity. HPLC or LC-MS monitors degradation products, such as nitro-reduction byproducts or ring-opening derivatives . Store in inert atmospheres (argon) at ≤-20°C in amber vials to mitigate photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QSAR) predict the reactivity or bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as nitro group electrophilicity and ring strain, to predict reaction pathways . Quantitative Structure-Activity Relationship (QSAR) models, trained on analogous oxadiazines, correlate structural descriptors (e.g., logP, polar surface area) with biological targets. For example, 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) can guide structural modifications to enhance binding affinity .

Q. What experimental strategies resolve contradictions in reported spectral data or synthetic yields?

  • Methodological Answer : Cross-validate spectral data with synthetic replicates and independent laboratories. For inconsistent NMR shifts, variable-temperature NMR or deuterated solvent swaps can clarify dynamic effects (e.g., tautomerism). If yields vary, conduct Design of Experiments (DoE) to isolate critical factors (e.g., reagent purity, microwave power uniformity). Refer to peer-reviewed protocols (e.g., Zadorozhnii et al., 2017) for standardized procedures . Theoretical frameworks, such as Marcus theory for electron transfer, may explain anomalous reactivity .

Q. What mechanisms underlie the compound’s potential as a precursor in heterocyclic chemistry?

  • Methodological Answer : The nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization at the oxadiazine ring. For example, nitro displacement with thiols or amines under basic conditions generates sulfur- or nitrogen-linked derivatives. Ring-opening reactions via acid hydrolysis or catalytic hydrogenation yield linear intermediates for cyclocondensation . Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates to refine mechanistic models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.